molecular formula C13H13N5O2S2 B2684486 7-Allyl-3-methyl-8-(4-methyl-thiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione CAS No. 838898-91-2

7-Allyl-3-methyl-8-(4-methyl-thiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2684486
CAS RN: 838898-91-2
M. Wt: 335.4
InChI Key: VGUQVCQXXCXSIB-UHFFFAOYSA-N
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Description

7-Allyl-3-methyl-8-(4-methyl-thiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione, also known as AMT, is a synthetic compound that belongs to the purine family. The compound has gained significant attention due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

A notable aspect of the research involves innovative synthetic methodologies to create derivatives of thiazolo[2,3-f]purine-2,4(1H,3H)-diones, which are structurally related to 7-Allyl-3-methyl-8-(4-methyl-thiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione. For instance, a new one-step procedure for preparing 6,7-dihydro[1,3]thiazolo[2,3-f]purin-2,4(1H,3H)-dione derivatives has been proposed, indicating a significant advancement in the efficient synthesis of this class of compounds (Khaliullin & Klen, 2010).

Biological Activities and Potential Therapeutic Applications

Another area of interest is the investigation into the biological activities of purine derivatives, which includes compounds structurally related to 7-Allyl-3-methyl-8-(4-methyl-thiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione. Research has shown that some of these compounds exhibit promising anticancer, antimicrobial, and anti-HIV-1 activities, highlighting their potential as therapeutic agents. For example, a series of 8-substituted methylxanthine derivatives, which are similar in structure to the compound , demonstrated significant in vitro anticancer, anti-HIV-1, and antimicrobial activities (Rida et al., 2007).

Potential Immunotherapeutic Agents

Moreover, novel analogues of naturally occurring purine nucleosides synthesized in the thiazolo[4,5-d]pyrimidine ring system have been explored for their immunomodulatory effects. This research suggests the importance of sulfur atom insertion at specific positions in the purine ring for enhancing immunomodulatory activity, which is relevant to understanding the biological implications of sulfur-containing purine derivatives (Nagahara et al., 1990).

properties

IUPAC Name

3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c1-4-5-18-8-9(17(3)11(20)16-10(8)19)15-12(18)22-13-14-7(2)6-21-13/h4,6H,1,5H2,2-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUQVCQXXCXSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2=NC3=C(N2CC=C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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